molecular formula C22H25N5O5 B2392496 N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775340-32-3

N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No.: B2392496
CAS No.: 1775340-32-3
M. Wt: 439.472
InChI Key: KDICZNGWZKDWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a heterocyclic compound featuring a fused pyrimido[1,6-a]azepine core substituted with a 1,2,4-oxadiazole ring and an acetamide moiety. Key structural elements include:

  • 1,2,4-Oxadiazole ring: A heterocyclic moiety known for metabolic stability and bioisosteric replacement of ester or amide groups.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-13-8-9-17(31-3)15(11-13)24-18(28)12-27-21(29)19(20-23-14(2)32-25-20)16-7-5-4-6-10-26(16)22(27)30/h8-9,11H,4-7,10,12H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDICZNGWZKDWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Structural Overview

The compound features a diverse structure comprising several functional groups that contribute to its biological activity. The molecular formula is C25H30N4O4C_{25}H_{30}N_{4}O_{4}, and it includes oxadiazole and dioxo-pyrimidine moieties which are known for their pharmacological significance.

Molecular Characteristics

PropertyValue
Molecular FormulaC25H30N4O4
Molecular Weight442.53 g/mol
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C)OC
InChIInChI=1S/C25H30N4O4/c1-16-8-11-18(12-9-16)28-24(30)19-6-4-5-7-20(19)27-25(28)32-15-23(29)26-21-14-17(2)10-13-22(21)31-3/h4-14H,15H2,1-3H3,(H,26,29)

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyrimidine derivatives. N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidine] has shown promising results in various cancer cell lines.

Case Studies and Findings

  • Cell Line Sensitivity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines including:
    • HEPG2 (Liver cancer)
    • MCF7 (Breast cancer)
    • SW1116 (Colon cancer)
    The compound's IC50 values were notably lower than those of standard chemotherapeutic agents such as doxorubicin and staurosporine .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the activity of EGFR and Src kinases .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that the compound also possesses antimicrobial activity.

Antimicrobial Efficacy

  • In Vitro Testing : Various derivatives of oxadiazole compounds have been tested for their antibacterial and antifungal properties. The results indicate moderate to significant activity against pathogens such as:
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans
    These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy .

The biological activities of N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidine] are attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth and microbial resistance.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing them from proliferating.
  • Apoptosis Induction : The compound promotes programmed cell death in malignant cells through various apoptotic pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₂₄H₂₆N₆O₅ 502.51 g/mol 2-methoxy-5-methylphenyl, methyl-oxadiazole Hypoglycemic, anticancer
N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide C₂₅H₂₈N₆O₅ 516.54 g/mol 4-ethylphenyl, methyl-oxadiazole Neuroprotective
N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide C₂₄H₂₃ClN₆O₅ 534.93 g/mol 2-chlorophenyl, ethyl-oxadiazole Anticancer, anti-inflammatory
N-(4-methoxyphenyl)-2-[5-amino-4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-triazol-1-yl]acetamide C₂₀H₁₉N₇O₃ 405.42 g/mol 4-methoxyphenyl, triazole Kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.